N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chromene ring, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The compound also contains a sulfonamide group, which is known for its diverse biological activities.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO4S/c14-13(15)9-16(5-6-17)21(18,19)11-3-4-12-10(8-11)2-1-7-20-12/h3-4,8,13,17H,1-2,5-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUHURURPQSETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N(CCO)CC(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multiple steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Addition of the Fluoroethyl and Hydroxyethyl Groups: The final step involves the alkylation of the sulfonamide with 2,2-difluoroethyl bromide and 2-hydroxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Scientific Research Applications
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide group, which is known for its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are involved in various biological processes.
Pathways Involved: The inhibition of these enzymes can disrupt metabolic pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N-(2,2-difluoroethyl)-3,4-dihydro-2H-chromene-6-sulfonamide: Similar structure but different substitution pattern.
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2H-chromene-6-sulfonamide: Lacks the dihydro group in the chromene ring.
Uniqueness
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to the presence of both fluoroethyl and hydroxyethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
